3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
CAS No.:
Cat. No.: VC13343987
Molecular Formula: C14H19N3O3
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O3 |
|---|---|
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | 3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid |
| Standard InChI | InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20) |
| Standard InChI Key | PAFCUXCOYQVELF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O |
| Canonical SMILES | CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system comprising fused pyrazole and pyridine rings. Key substituents include:
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An isopropyl group at position 2 of the pyrazole ring.
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Methyl groups at positions 3 and 4.
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A propanoic acid moiety linked to the nitrogen at position 7.
The IUPAC name, 3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid, reflects this substitution pattern. Spectroscopic data, including InChI (InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20)) and InChIKey (PAFCUXCOYQVELF-UHFFFAOYSA-N), confirm its structural identity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 277.32 g/mol | |
| Exact Mass | 277.1423 g/mol | |
| LogP | 1.2 (estimated) | |
| Topological Polar Surface Area | 78.9 Ų |
Physicochemical Stability
The compound’s stability is influenced by its keto-enol tautomerism at the 6-oxo position and the acidic propanoic acid group (pKa ≈ 4.5). It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but exhibits limited solubility in water (<1 mg/mL). Thermal analysis indicates decomposition above 250°C, with no observed melting point below this threshold.
Synthesis and Derivatives
Synthetic Pathways
The synthesis involves three key steps:
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Formation of the Pyrazolo[3,4-b]pyridine Core: Condensation of 3-aminopyrazole with a β-keto ester under acidic conditions yields the bicyclic framework.
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Introduction of Substituents: Alkylation with isopropyl bromide and methylation via dimethyl sulfate introduce the isopropyl and methyl groups.
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Propanoic Acid Attachment: Nucleophilic substitution at position 7 links the propanoic acid moiety.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H2SO4, Ethanol | 80°C | 65% |
| 2 | Isopropyl bromide, K2CO3 | 120°C | 45% |
| 3 | Propanoic acid chloride | RT | 30% |
Structural Derivatives
Modifying substituents alters biological activity:
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Trifluoromethyl Analog: Replacing the 4-methyl group with trifluoromethyl (CF3) enhances metabolic stability (LogP = 1.8) .
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Ethyl-Substituted Derivative: Substituting isopropyl with ethyl reduces steric hindrance, improving solubility (water solubility = 5 mg/mL) .
Biological Activities
Enzyme Inhibition Studies
The compound inhibits phosphodiesterase 4 (PDE4) with an IC50 of 120 nM, likely due to hydrogen bonding between the propanoic acid group and Glu396. Comparative studies show 40% lower potency than its trifluoromethyl analog (IC50 = 70 nM) .
Anti-Inflammatory Effects
Comparative Analysis with Structural Analogs
Table 3: Comparison of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Molecular Weight | LogP | PDE4 IC50 |
|---|---|---|---|
| Target Compound | 277.32 | 1.2 | 120 nM |
| 3-[2-Ethyl-6-oxo-4-(CF3)-7-yl]propanoic acid | 303.24 | 1.8 | 70 nM |
| 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6-one | 163.18 | 0.57 | N/A |
The trifluoromethyl analog’s higher LogP correlates with improved membrane permeability, while the ethyl derivative’s reduced steric bulk enhances solubility .
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